1,3-dimethyl-6-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-d]pyrimidine core, which is fused with a benzodiazole moiety
Preparation Methods
The synthesis of 1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzodiazole with appropriate methylation agents such as iodomethane . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with benzodiazole and pyrimidine cores. Some examples are:
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Indole derivatives: These compounds exhibit antiviral, anti-inflammatory, and anticancer activities. 1,3-DIMETHYL-6-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H17N5O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
1,3-dimethyl-6-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H17N5O3/c1-24-16-11-26(13-8-9-14-15(10-13)23-20(28)22-14)18(12-6-4-3-5-7-12)17(16)19(27)25(2)21(24)29/h3-11H,1-2H3,(H2,22,23,28) |
InChI Key |
PJRUWGSBWOHFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=CC=C3)C4=CC5=C(C=C4)NC(=O)N5 |
Origin of Product |
United States |
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